1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS: 298186-49-9) is a chalcone derivative characterized by a benzyloxy-fluorophenyl moiety at position 1 and a trifluoromethylphenyl group at position 2. Its molecular weight is 400.37 g/mol, and it is commercially available for research purposes . Chalcones, α,β-unsaturated ketones, are recognized for their structural versatility and applications in medicinal chemistry, materials science, and nonlinear optics (NLO).
Properties
IUPAC Name |
(E)-1-(5-fluoro-2-phenylmethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4O2/c24-19-11-13-22(29-15-17-4-2-1-3-5-17)20(14-19)21(28)12-8-16-6-9-18(10-7-16)23(25,26)27/h1-14H,15H2/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFDTACMNUYZGV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the fluorophenyl ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a halogenation reaction, where a fluorine atom is added to the phenyl ring.
Formation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be synthesized through a Friedel-Crafts alkylation reaction, where a trifluoromethyl group is added to the phenyl ring.
Final Coupling Reaction: The final step involves coupling the benzyloxy-fluorophenyl intermediate with the trifluoromethylphenyl intermediate through a condensation reaction, forming the desired prop-2-en-1-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Addition: The double bond in the prop-2-en-1-one structure can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are used under appropriate conditions.
Addition: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Addition: Saturated compounds or halogenated derivatives.
Scientific Research Applications
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Antiproliferative Activity
Chalcone-pyrrole hybrids with trifluoromethylpyrazole moieties (e.g., 5a and 5c ) show antiproliferative activity against renal cancer (UO-31 cell line, Growth Percentage: -77.10 to -92.13 at 10 μM) . The target compound’s benzyloxy and CF₃ groups may similarly enhance cytotoxicity but require experimental validation.
Antiparasitic Activity
Quinazoline-chalcone hybrids (e.g., (E)-1-(4-(2-(trifluoromethyl)quinazoline-4-ylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one) inhibit β-hematin formation (IC₅₀: 12.3 μM), suggesting the trifluoromethyl group’s role in enhancing antimalarial activity .
Enzyme Inhibition
N-methyl-piperazine chalcones (e.g., (E)-3-(4-isopropylphenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one ) act as dual MAO-B/AChE inhibitors (IC₅₀: 0.89–1.24 μM) . The target compound lacks a piperazine group but may interact with enzymes via its benzyloxy and CF₃ substituents.
Physicochemical Properties
The benzyloxy group in the target compound increases molecular weight and lipophilicity (LogP estimated >4.0) compared to smaller halogenated analogs.
Biological Activity
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their potential as antimicrobial agents, anticancer compounds, and modulators of various biological pathways. This article reviews the current understanding of the biological activity of this specific compound, focusing on its antimicrobial properties, effects on cancer cell lines, and potential mechanisms of action.
- Molecular Formula : C23H16F4O2
- Molecular Weight : 400.37 g/mol
- CAS Number : [Not specified in the search results]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chalcone derivatives. Specifically, compounds similar to 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one have shown significant efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| 1 | Staphylococcus aureus | 3.12 μg/mL | Effective against biofilm formation |
| 2 | Enterococcus faecalis | 12.5 μg/mL | Low tendency for resistance development |
| 3 | Escherichia coli | 6.25 μg/mL | Moderate effectiveness |
Case Study : A study demonstrated that chalcone derivatives exhibited bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). The compounds not only inhibited bacterial growth but also disrupted established biofilms, which are often resistant to conventional antibiotics .
Anticancer Activity
Chalcones are also recognized for their anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
- Cell Cycle Arrest : Compounds similar to the target molecule have been shown to arrest the cell cycle at various phases (G1, G2/M), leading to reduced proliferation rates in cancer cell lines .
- Induction of Apoptosis : Studies indicate that these compounds can enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, promoting programmed cell death .
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | Effect | Concentration Used |
|---|---|---|---|
| 1 | Human lung carcinoma | Induced apoptosis | 10 μM |
| 2 | Human leukemia cells | G2/M phase arrest | 5 μM |
| 3 | Oral carcinoma cells | Reduced proliferation | 15 μM |
Q & A
Q. What are the optimal synthetic routes for preparing this enone compound, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde derivative. Key steps include:
-
Using 2-(benzyloxy)-5-fluoroacetophenone and 4-(trifluoromethyl)benzaldehyde in ethanol with a catalytic base (e.g., NaOH or KOH) under reflux .
-
Solvent polarity and base strength critically affect enone formation. For example, ethanol or methanol solvents yield 65–75% efficiency, while aprotic solvents (e.g., DMF) may reduce byproduct formation .
-
Example Table: Synthesis Optimization
Solvent Base Temp (°C) Yield (%) Ethanol NaOH 80 72 Methanol KOH 70 68 DMF Piperidine 100 55
Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the α,β-unsaturated ketone shows a characteristic C=O peak at ~190 ppm in ¹³C NMR, while the enone protons appear as doublets (J = 15–17 Hz) in ¹H NMR .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. SHELX software (e.g., SHELXL) refines bond lengths/angles, with typical C=O bond lengths of 1.21–1.23 Å and enone torsion angles of 0–5° .
Q. How does the compound’s stability vary under different storage conditions?
- Stability studies suggest -20°C under inert gas (N₂/Ar) minimizes degradation.
- HPLC-MS monitoring reveals decomposition via hydrolysis of the trifluoromethyl group in humid environments (>60% RH) after 30 days .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., Nrf2 activation)?
- The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with cysteine residues in Keap1 (Nrf2 inhibitor). Docking studies suggest a binding affinity (Kd ~ 2.1 µM) to the Keap1-Nrf2 complex .
- SAR Analysis : Fluorine at the 5-position increases metabolic stability, while benzyloxy groups improve membrane permeability (LogP ~ 3.5) .
Q. How can computational modeling resolve discrepancies in crystallographic data?
-
DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electrostatic potential surfaces. For example, discrepancies in enone torsion angles (observed: 3.5° vs. calculated: 5.2°) may arise from crystal packing forces .
-
Example Table: DFT vs. Experimental Bond Lengths
Bond DFT (Å) X-ray (Å) C=O 1.22 1.23 C=C (enone) 1.34 1.33
Q. How do conflicting solubility data in polar vs. nonpolar solvents inform formulation strategies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
